molecular formula C10H11Br2Cl B3070051 4-Chloro-3,5-dibromo-tert-butylbenzene CAS No. 1000578-25-5

4-Chloro-3,5-dibromo-tert-butylbenzene

Cat. No.: B3070051
CAS No.: 1000578-25-5
M. Wt: 326.45
InChI Key: WMMPUKCLMBOGTC-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dibromo-tert-butylbenzene is a halogenated aromatic compound with the molecular formula C10H11Br2Cl and a molecular weight of 326.46 g/mol . It is characterized by the presence of chlorine and bromine atoms attached to a benzene ring, along with a tert-butyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromo-tert-butylbenzene typically involves the halogenation of tert-butylbenzene. The process includes:

    Chlorination: The addition of a chlorine atom at the 4 position.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize the halogenation process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dibromo-tert-butylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium Permanganate (KMnO4): Employed in oxidation reactions.

Major Products:

Scientific Research Applications

4-Chloro-3,5-dibromo-tert-butylbenzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dibromo-tert-butylbenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting molecules .

Comparison with Similar Compounds

    3,5-Dibromo-4-chlorobenzene: Lacks the tert-butyl group, making it less bulky.

    4-Chloro-3,5-dibromobenzene: Similar structure but without the tert-butyl group.

Uniqueness: 4-Chloro-3,5-dibromo-tert-butylbenzene is unique due to the presence of both chlorine and bromine atoms along with a bulky tert-butyl group. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in specialized applications .

Properties

IUPAC Name

1,3-dibromo-5-tert-butyl-2-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2Cl/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMPUKCLMBOGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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